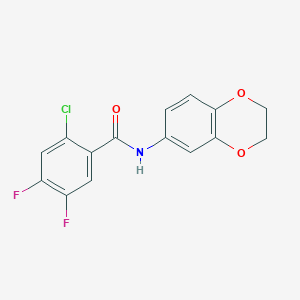

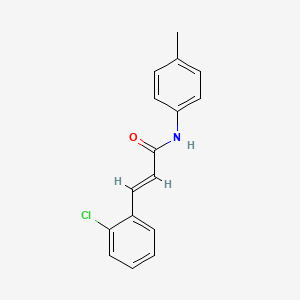

![molecular formula C16H13BrN2O2 B5608241 3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5608241.png)

3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole is a compound that falls within the class of 1,2,4-oxadiazoles, known for their varied biological activities and potential in material science applications. These compounds often exhibit significant antibacterial, anticonvulsant, and other biological activities, making them of interest in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles typically involves cyclodehydration reactions, etherification, and other specific organic synthesis techniques. While direct synthesis details for this compound were not found, related oxadiazoles have been synthesized through reactions involving hydrazides and carboxylic acids in the presence of cyclodehydrating agents or through multicomponent transformations involving specific reactants like bromophenyl and methylphenol derivatives under catalyzed conditions (Rabie et al., 2016; Y. E. Ryzhkova et al., 2020).

Molecular Structure Analysis

The molecular structure of oxadiazoles, including this compound, often features planar arrangements facilitating π-π interactions and potential for hydrogen bonding, which are crucial for their biological activities and material properties. Crystallographic studies have shown that related structures exhibit near planarity with the oxadiazole ring and significant coplanarity or angular arrangements with attached phenyl groups, impacting their reactivity and physical properties (H. Batista et al., 2000).

Chemical Reactions and Properties

1,2,4-Oxadiazoles undergo various chemical reactions, including electrophilic substitution, nucleophilic attack, and coupling reactions under catalyzed conditions. Their chemical properties are influenced by substituents on the oxadiazole ring, which can alter their electron distribution, reactivity, and interaction with biological targets or other molecules. The presence of bromophenyl and methylphenoxy groups in this compound would likely affect its reactivity and potential for further functionalization (A. Rehman et al., 2018).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazoles, including solubility, melting points, and photophysical properties, are significantly influenced by their molecular structure. Substituents like bromophenyl and methylphenoxy groups impact the compound's solubility in organic solvents and its thermal stability. These properties are crucial for the compound's application in material science and pharmaceuticals (Xiao-bing Zhang et al., 2007).

Chemical Properties Analysis

Chemical properties such as reactivity towards nucleophiles or electrophiles, potential for hydrogen bonding, and acidity or basicity of 1,2,4-oxadiazoles are determined by the electronic nature of their substituents. The bromophenyl and methylphenoxy groups could confer unique electronic properties on the oxadiazole core, affecting its interaction with biological molecules or its use in chemical synthesis (A. Kudelko et al., 2015).

属性

IUPAC Name |

3-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2/c1-11-3-2-4-14(9-11)20-10-15-18-16(19-21-15)12-5-7-13(17)8-6-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTDFGIJRGSLLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5608176.png)

![2-{[ethyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5608184.png)

![6-methoxy-3-methyl-N-[1-methyl-2-(2-pyrazinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5608202.png)

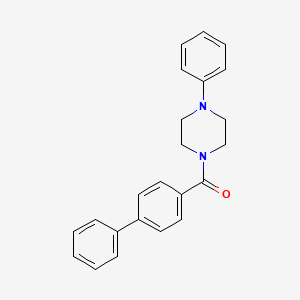

![4-[4-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5608209.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5608242.png)

![2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5608250.png)

![N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5608255.png)

![ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate](/img/structure/B5608263.png)